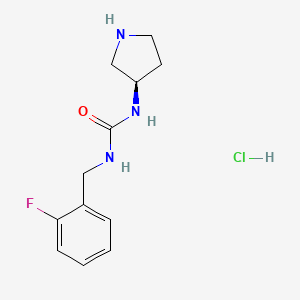

(R)-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride

Übersicht

Beschreibung

®-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group and a pyrrolidinyl group attached to a urea moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of ®-pyrrolidine-3-carboxylic acid with 2-fluorobenzylamine to form the corresponding amide. This intermediate is then treated with phosgene or a phosgene equivalent to yield the desired urea derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride often employs continuous flow processes to enhance efficiency and scalability. These methods utilize microreactor technology to control reaction conditions precisely, leading to higher yields and purity of the final product. The use of flow microreactors also allows for better heat and mass transfer, reducing the risk of side reactions and improving overall process safety .

Analyse Chemischer Reaktionen

Hydrolysis of the Urea Moiety

The urea group (-NH-CO-NH-) undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/H₂O), protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 2-fluorobenzylamine and pyrrolidin-3-amine as primary products alongside CO₂. Under basic conditions (e.g., NaOH), deprotonation of water enhances nucleophilicity, accelerating hydrolysis .

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (pH < 3) | HCl, H₂O | 2-Fluorobenzylamine + Pyrrolidin-3-amine + CO₂ |

| Basic (pH > 10) | NaOH, H₂O | 2-Fluorobenzylamine + Pyrrolidin-3-amine + CO₂ |

The urea’s hydrogen-bonding capacity (e.g., with residues like R396 and E422 in proteins) suggests stability in physiological conditions but susceptibility to hydrolysis under extreme pH .

Electrophilic Aromatic Substitution (EAS) at the Fluorobenzyl Group

The 2-fluorobenzyl substituent participates in EAS reactions, albeit with reduced reactivity due to fluorine’s electron-withdrawing effect. Substituents typically enter positions meta or para to the fluorine atom.

| Reaction Type | Reagents | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Fluoro-5-nitrobenzyl derivative |

| Sulfonation | H₂SO₄, SO₃ | 2-Fluoro-5-sulfobenzyl derivative |

Steric hindrance from the benzyl group and electronic effects influence regioselectivity .

Nucleophilic Substitution at the Fluorine Atom

The C-F bond in the 2-fluorobenzyl group is susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions. Strong nucleophiles (e.g., -OH, -NH₂) displace fluorine, forming derivatives.

| Nucleophile | Conditions | Product |

|---|---|---|

| Hydroxide (-OH) | KOH, DMSO, 150°C | 2-Hydroxybenzyl derivative |

| Ammonia (-NH₂) | NH₃, Cu catalyst | 2-Aminobenzyl derivative |

Fluorine’s poor leaving-group ability necessitates high temperatures or catalysts .

Oxidation and Reduction Reactions

-

Pyrrolidine Ring Oxidation : Strong oxidants (e.g., KMnO₄) convert the pyrrolidine ring to pyrrolidone.

-

Urea Reduction : LiAlH₄ reduces the urea carbonyl to a methylene group, forming a bis-amine .

| Reaction | Reagents | Product |

|---|---|---|

| Pyrrolidine oxidation | KMnO₄, H₂O | (R)-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-one)urea hydrochloride |

| Urea reduction | LiAlH₄, THF | (R)-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)methylamine hydrochloride |

Interaction with Biological Targets

The urea group forms critical hydrogen bonds with biological targets (e.g., PRMT3’s R396 and E422), influencing binding affinity. Modifications like N-methylation or carbonyl replacement abolish these interactions, highlighting the urea’s chemical sensitivity .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in neutral aqueous solutions but degrades in acidic/basic environments or in the presence of esterases/peptidases, releasing its amine components .

Wissenschaftliche Forschungsanwendungen

Research indicates that (R)-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride exhibits notable biological activity, particularly in neuropharmacology. Its interactions with neurotransmitter systems suggest potential applications in treating mood disorders and cognitive dysfunctions. Specifically, studies have shown that it may modulate serotonin and dopamine pathways, which are critical for mood regulation.

Potential Therapeutic Uses

- Neurological Disorders : The compound's ability to influence neurotransmitter activity positions it as a candidate for further exploration in the treatment of psychiatric conditions such as depression and anxiety.

- Cognitive Enhancement : Given its effects on neurotransmitter systems, it may also have implications for cognitive enhancement or neuroprotection.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological targets:

- Neurotransmitter Modulation : A study showed that this compound significantly affects serotonin receptor activity, which is crucial for mood regulation. This modulation can lead to potential therapeutic benefits in treating depression.

- Cognitive Function : Research indicates that compounds with similar structures can enhance cognitive function by influencing dopamine pathways. This suggests that this compound might also possess cognitive-enhancing properties.

Wirkmechanismus

The mechanism of action of ®-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-1-(2-Chlorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride

- ®-1-(2-Bromobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride

- ®-1-(2-Methylbenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride

Uniqueness

®-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, potentially leading to improved efficacy in certain applications.

Biologische Aktivität

(R)-1-(2-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a synthetic organic compound that has drawn considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a fluorobenzyl group and a pyrrolidinyl moiety attached to a urea functional group. Its molecular formula is CHFNO·HCl, with a molecular weight of approximately 273.73 g/mol . The presence of the fluorine atom enhances the compound's lipophilicity and may improve its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Studies suggest it may influence neurotransmitter systems, potentially affecting mood regulation and cognitive functions .

The compound's mechanism of action is believed to involve interactions with specific receptors or enzymes. The fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the urea moiety can participate in hydrogen bonding, stabilizing the compound-receptor complex .

Therapeutic Applications

-

Neuropharmacology :

- Potential applications in treating neurological disorders due to its effects on neurotransmitter systems.

- Studies are ongoing to evaluate its efficacy in mood disorders and cognitive enhancement.

- Anticancer Activity :

Synthesis

The synthesis of this compound typically involves several steps:

-

Preparation of Key Intermediates :

- Reaction of pyrrolidine-3-carboxylic acid with 2-fluorobenzylamine forms an amide intermediate.

-

Formation of Urea Derivative :

- The amide is treated with phosgene or a phosgene equivalent to yield the desired urea derivative.

- Conversion to Hydrochloride Salt :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-1-(2-Chlorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride | Chloro | Chlorine atom may alter reactivity compared to fluorine. |

| (R)-1-(2-Bromobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride | Bromo | Bromine's larger size affects binding dynamics. |

| (R)-1-(2-Methylbenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride | Methyl | Methyl group may influence steric factors in binding sites. |

Eigenschaften

IUPAC Name |

1-[(2-fluorophenyl)methyl]-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O.ClH/c13-11-4-2-1-3-9(11)7-15-12(17)16-10-5-6-14-8-10;/h1-4,10,14H,5-8H2,(H2,15,16,17);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESNDHBZJGPMDE-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NCC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)NCC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439894-64-0 | |

| Record name | Urea, N-[(2-fluorophenyl)methyl]-N′-(3R)-3-pyrrolidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439894-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.